2-((3-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
2-((3-Chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 8 and a 3-chlorobenzylthio moiety at position 2. The rigid planar structure of the pyrido-triazinone scaffold, as highlighted in , prevents tautomerization, making it a stable platform for drug design .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-5-6-19-13(7-10)17-14(18-15(19)20)21-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUDZWQJFFZKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Chlorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 3-chlorophenylmethylthiol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Chlorine Position : The 3-chlorobenzylthio group in the target compound may influence electronic and steric properties differently than its 4-chloro isomer () due to meta vs. para substitution on the benzyl ring.
Physical and Chemical Properties
- Molecular Weight : The target compound’s molecular weight is expected to exceed 283.35 g/mol (’s benzylsulfanyl analog) due to the addition of chlorine (~35.45 g/mol).
- Spectroscopic Data: Analogous compounds (e.g., 2-dipropylamino-8-methyl derivative in ) show characteristic $^{13}\text{C NMR}$ peaks at 161.60 ppm (triazinone carbonyl) and 150.20 ppm (pyridyl carbons), which are consistent across the series .
- Thermal Stability : Derivatives with bulky substituents (e.g., 7-iodo in ) exhibit higher melting points (230°C), suggesting that the 3-chlorobenzylthio group may enhance thermal stability compared to smaller substituents .
Biological Activity
2-((3-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and relevance in medicinal chemistry.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClN₃OS |
| Molecular Weight | 317.793 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 454.4 ± 47.0 °C |
| Flash Point | 228.6 ± 29.3 °C |
| LogP | 2.45 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The method often includes thioether formation via nucleophilic substitution reactions involving chlorinated aromatic compounds and pyrido-triazine derivatives.
Antimicrobial Activity
Research has shown that derivatives of pyrido[1,2-a][1,3,5]triazin-4-one exhibit notable antimicrobial properties. In a study assessing various synthesized compounds against bacterial strains such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), the compound demonstrated significant antibacterial activity. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro studies. It was found to inhibit the growth of several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases. The structure-activity relationship (SAR) analysis suggests that the presence of the chlorobenzyl thio group enhances its cytotoxicity against cancer cells .
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown promise as a carbonic anhydrase inhibitor, which is relevant in treating conditions like glaucoma and epilepsy .
Case Studies
Several studies have investigated the biological activity of related compounds in the triazine family:
- Antimicrobial Efficacy :
- Anticancer Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
